Home > Products > Screening Compounds P43635 > 6-Desoxy-5-hydroxytetracycline hydrochloride
6-Desoxy-5-hydroxytetracycline hydrochloride -

6-Desoxy-5-hydroxytetracycline hydrochloride

Catalog Number: EVT-12577197
CAS Number:
Molecular Formula: C22H25ClN2O8
Molecular Weight: 480.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxycycline HCl is the hydrochloride salt of doxycycline. It has a role as a geroprotector. It contains a doxycycline.
Overview

6-Desoxy-5-hydroxytetracycline hydrochloride, commonly known as doxycycline hydrochloride, is a broad-spectrum antibiotic synthesized from oxytetracycline. This compound is classified under the tetracycline antibiotics, which are widely used for their effectiveness against a variety of bacterial infections and certain parasites. Doxycycline was first discovered in 1967 and has since become a staple in the treatment of infections due to its lower toxicity compared to earlier tetracyclines .

Source

Doxycycline is derived from the fermentation products of the bacterium Streptomyces aureofaciens. It is a semi-synthetic derivative of oxytetracycline, which enhances its pharmacological properties and broadens its spectrum of activity against gram-positive and gram-negative bacteria .

Classification

Doxycycline hydrochloride falls under several classifications:

  • Antibiotic: Primarily used to treat bacterial infections.
  • Antimalarial: Effective against certain strains of malaria.
  • Antiprotozoal: Used in the treatment of infections caused by protozoa .
Synthesis Analysis

The synthesis of 6-desoxy-5-hydroxytetracycline hydrochloride involves several chemical processes. One notable method includes the reduction of 6-methylene-5-hydroxytetracycline. This process typically requires specific reagents and conditions to ensure the correct structural modifications are achieved.

Methods

  1. Reduction Reaction: The key step involves reducing the 6-methylene group to a hydrogen atom, transforming oxytetracycline into doxycycline.
  2. Purification: Post-synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from byproducts.

Technical details regarding reaction conditions (temperature, pressure, solvent systems) are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 6-desoxy-5-hydroxytetracycline hydrochloride can be described as follows:

  • Chemical Formula: C22_{22}H24_{24}N2_{2}O8_{8}·HCl
  • Molecular Weight: Approximately 480.9 g/mol
  • Structural Features: The compound features a tetracyclic core with multiple hydroxyl groups and a dimethylamino group, contributing to its biological activity.

Data

  • InChI Key: RUYHIJHUVHIMIR-CVHRZJFOSA-N
  • SMILES Notation: [Cl-].[H][C@@]12C@@HC3=CC=CC(O)=C3C(=O)C1=C(O)[C@]1(O)C(=O)C(C(N)=O)=C(O)C@@H[C@]1([H])[C@H]2O .
Chemical Reactions Analysis

Doxycycline undergoes various chemical reactions that contribute to its antibacterial activity. The primary mechanism involves the inhibition of protein synthesis in bacteria.

Reactions

  1. Binding to Ribosomes: Doxycycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
  2. Inhibition of Peptide Formation: This binding inhibits peptide chain elongation, ultimately leading to bacterial cell death.

Technical details about these reactions include kinetic parameters and affinity measurements that quantify doxycycline's efficacy against different bacterial strains .

Mechanism of Action

The mechanism by which 6-desoxy-5-hydroxytetracycline hydrochloride exerts its effects is primarily through interference with protein synthesis.

Process

  1. Ribosomal Interaction: Doxycycline selectively binds to the ribosomal subunit, blocking access for tRNA.
  2. Protein Synthesis Inhibition: By preventing tRNA binding, doxycycline halts protein synthesis, which is essential for bacterial growth and replication.

This mechanism underscores doxycycline's effectiveness as an antibiotic against a broad range of pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of doxycycline hydrochloride are critical for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Sparingly soluble in water (approximately 0.0796 mg/mL)
  • Melting Point: Approximately 183 °C
  • pH: Aqueous solutions typically have a pH between 2–3 .

Chemical Properties

  • LogP (octanol-water partition coefficient): -0.29
  • Hydrogen Bond Donors/Acceptors: 7/8
  • Topological Polar Surface Area: 182.82 Ų
    These properties influence its absorption, distribution, metabolism, and excretion profiles in vivo .
Applications

6-desoxy-5-hydroxytetracycline hydrochloride has numerous scientific applications:

  1. Clinical Use: Doxycycline is employed in treating bacterial infections such as respiratory tract infections, skin infections, and sexually transmitted diseases.
  2. Veterinary Medicine: It is also utilized in veterinary practices for similar indications in animals.
  3. Research Applications: Doxycycline serves as a tool in molecular biology for gene expression studies due to its ability to regulate tetracycline-responsive promoters .
Introduction to 6-Deoxy-5-hydroxytetracycline Hydrochloride

Nomenclature and Structural Taxonomy within the Tetracycline Class

Systematic Nomenclature:6-Deoxy-5-hydroxytetracycline hydrochloride, systematically named * (4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide hydrochloride*, is a second-generation tetracycline antibiotic [5] [9]. Its molecular formula is C₂₂H₂₅ClN₂O₈ (hydrochloride salt of C₂₂H₂₄N₂O₈), with a molecular weight of 444.44 g/mol for the free base and 480.90 g/mol for the hydrochloride salt [3] [5]. The compound is universally identified in pharmacology as doxycycline hydrochloride, though its early research designation was α-6-deoxy-5-hydroxytetracycline [2] [7].

Structural Taxonomy and Key Modifications:This molecule belongs to the polyketide-derived tetracycline family, characterized by a linear fused tetracyclic nucleus (rings A-D). Its structural distinction from first-generation tetracyclines lies in:

  • C6 Deoxygenation: Absence of the hydroxyl group enhances lipophilicity, improving membrane permeability and stability under acidic conditions [1] [6].
  • C5 Retention of Hydroxyl: Preserves metal-chelating capacity at the β-diketone system (positions 11-12), critical for ribosomal binding [1] [10].
  • C6 Methyl Configuration: The α-configuration of the methyl group is essential for antibacterial efficacy, contrasting with the inactive β-epimer [7] [8].

Table 1: Structural Comparison with Representative Tetracyclines

CompoundR5R6R7BioavailabilityKey Feature
OxytetracyclineOHOH, CH₃H~70%Natural, hydrophilic
TetracyclineHOH, CH₃H~75%Broad-spectrum prototype
DoxycyclineOHH, CH₃H~95%C6-deoxygenated, lipophilic
MinocyclineHH, HN(CH₃)₂~95%C7 dimethylamino, enhanced CNS penetration

The stereochemical orientation at positions C4, C4a, and C12a is conserved across tetracyclines, forming the minimal pharmacophore required for ribosomal binding [1] [10].

Historical Development and Key Milestones in Discovery

Catalytic Hydrogenation Breakthrough (1957–1967):Doxycycline originated from systematic hydrogenation studies of methacycline (6-methylene-5-hydroxytetracycline). In 1957, Charles R. Stephens (Pfizer) discovered that catalytic hydrogenation of methacycline using palladium or platinum catalysts selectively reduced the C6 methylene group, yielding 6-deoxy derivatives [7]. The α-configurational isomer (later named doxycycline) demonstrated superior in vitro activity against Klebsiella pneumoniae and other Gram-negative pathogens compared to its β-counterpart [2] [7].

Stereochemical Optimization and Industrialization:Pfizer patented the stereoselective synthesis in 1958, emphasizing the critical role of α-stereochemistry at C6 for bioactivity [7]. Industrial-scale production was optimized via:

  • Catalyst Selection: Palladium on carbon or rhodium halides maximized α-isomer yield [7].
  • Reaction Solvents: Benzene/dimethylformamide mixtures minimized byproducts like 6-epidoxycycline [7] [8].
  • Crystallization Protocols: Ethanol/water mixtures purified doxycycline hydrochloride, achieving >99% chemical purity [8].

Table 2: Key Historical Milestones in Doxycycline Development

YearMilestoneSignificance
1957Stephens’ catalytic hydrogenation of methacyclineFirst synthesis of 6-deoxy-5-hydroxytetracycline
1958Stereochemical correlation of α-isomer with enhanced bioactivityRational design basis for doxycycline
1961Optimization of hydrogenation catalysts (Pd/C, Rh halides)Enabled industrial-scale production
1967FDA approval of doxycycline hydrochloride (Vibramycin®)Clinical deployment for broad-spectrum infections

Semisynthetic Advancement:Doxycycline’s designation as a "second-generation" tetracycline reflected its semisynthetic origin and improved pharmacokinetics over first-generation natural tetracyclines (e.g., oxytetracycline). Its approval in 1967 marked a paradigm shift in tetracycline chemotherapy due to its reduced dosing frequency [4] [5].

Significance in Antibiotic Chemotherapy and Research

Clinical Spectrum and Resistance Mitigation:Doxycycline exhibits concentration-dependent bacteriostatic activity against:

  • Gram-Positive Pathogens: Streptococcus pneumoniae, Staphylococcus aureus (including some MRSA) [4] [5].
  • Gram-Negative Pathogens: Haemophilus influenzae, Escherichia coli, Shigella spp. [4] [5].
  • Atypical/Intracellular Pathogens: Chlamydia trachomatis, Rickettsia rickettsii, Borrelia burgdorferi (Lyme disease) [4] [10].

Its efficacy against intracellular bacteria stems from high cellular accumulation (10× plasma concentrations), enabling targeting of phagocytized pathogens [5] [10]. Crucially, doxycycline retains activity against some tetracycline-resistant strains expressing tet(M) efflux pumps due to its enhanced membrane permeability [1] [4].

Table 3: Key Antimicrobial Spectrum of Doxycycline

Pathogen CategoryRepresentative SpeciesClinical Application
RickettsiaeRickettsia rickettsii, Coxiella burnetiiRocky Mountain spotted fever, Q fever
SpirochetesBorrelia burgdorferi, Treponema pallidumLyme disease, syphilis (penicillin-allergic)
Zoonotic BacteriaFrancisella tularensis, Yersinia pestisTularemia, plague
Chlamydiae/MycoplasmasChlamydia trachomatis, Mycoplasma pneumoniaeUrogenital infections, atypical pneumonia

Pharmacokinetic and Chemical Advantages:

  • Lipophilicity: LogP of -0.02 (vs. -1.3 for tetracycline) enhances tissue penetration, evidenced by 80–90% oral bioavailability unaffected by food [5] [6].
  • Extended Half-Life: 18–22 hours (vs. 8–10 hours for tetracycline), enabling once-daily dosing [5].
  • Acid Stability: Degrades <10% in gastric acid (pH 2) over 1 hour vs. >50% degradation of oxytetracycline, minimizing dosing restrictions [6] [10].

Foundation for Novel Tetracyclines:Doxycycline’s C6 deoxygenation inspired third-generation glycylcyclines (e.g., tigecycline), where a 9-glycylamido substituent is added to overcome ribosomal protection resistance [1] [10]. Its anti-inflammatory and anti-matrix-metalloproteinase properties also spurred non-antibiotic applications in rosacea, periodontitis, and oncology [4] [5].

Properties

Product Name

6-Desoxy-5-hydroxytetracycline hydrochloride

IUPAC Name

[(1S,4aR,11R,11aR,12S,12aR)-3-carbamoyl-4,4a,6,7,12-pentahydroxy-11-methyl-2,5-dioxo-11,11a,12,12a-tetrahydro-1H-tetracen-1-yl]-dimethylazanium;chloride

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1

InChI Key

PTNZGHXUZDHMIQ-CVHRZJFOSA-N

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-]

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.